N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(19-10-7-14-3-1-2-8-17-14)13-5-4-12-6-9-18-15(12)11-13/h1-6,8-9,11,18H,7,10H2,(H,19,20) |
InChI Key |
ICRDXRHIILWUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
This method constructs the indole ring through a thermally induced cyclization of azidocinnamate derivatives. For example, methyl 2-azido-3-(substituted phenyl)prop-2-enoate undergoes thermolysis at 120–140°C to yield 6-substituted indole-2-carboxylates. Adjusting substituents on the benzaldehyde precursor (e.g., nitro or chloro groups) directs electrophilic substitution to the 6-position during cyclization. Hydrolysis of the methyl ester with aqueous NaOH provides the free carboxylic acid.
Key Reaction Conditions
Friedel-Crafts Acylation
Alternative routes employ Friedel-Crafts acylation on preformed indoles. For instance, ethyl 5-chloro-1H-indole-2-carboxylate reacts with acyl chlorides (e.g., propionyl chloride) in the presence of AlCl₃ to introduce alkyl chains at the 3-position, followed by hydrolysis to the carboxylic acid. While this method is efficient for 3-substituted indoles, directing groups (e.g., chloro at C5) may enhance regioselectivity for C6 functionalization.
Preparation of 2-(Pyridin-2-yl)ethylamine
The amine component, 2-(pyridin-2-yl)ethylamine, is synthesized via:
Reductive Amination of Pyridine-2-carbaldehyde
Pyridine-2-carbaldehyde reacts with nitroethane under hydrogenation conditions (H₂, Ra-Ni) to form 2-(pyridin-2-yl)ethylamine. This method affords moderate yields (50–60%) and requires careful purification to remove over-reduced byproducts.
Alkylation of Pyridine-2-amine
A more efficient route involves alkylating pyridine-2-amine with 1,2-dibromoethane in aqueous K₂CO₃ under microwave irradiation (100°C, 30 min), yielding 2-(pyridin-2-yl)ethylamine in 75–80% yield.
Amide Coupling Strategies
Coupling the indole-6-carboxylic acid with 2-(pyridin-2-yl)ethylamine is achieved through two principal methods:
BOP-Mediated Coupling
The carboxylic acid (1 eq) reacts with the amine (1.2 eq) in anhydrous DMF using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 6 eq) as the base. The reaction proceeds at room temperature for 4–12 h, yielding the target amide in 65–85% purity after column chromatography.
Optimized Conditions
Acyl Chloride Route
Activation of the carboxylic acid with thionyl chloride (SOCl₂) forms the acyl chloride, which subsequently reacts with the amine in dichloromethane (DCM) at 0°C to room temperature. This method offers faster reaction times (2–4 h) but requires strict moisture control.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods:
Structural Verification and Purity Control
Post-synthetic characterization ensures the integrity of N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.65 (m, 2H, indole-H), 7.30 (t, J = 7.2 Hz, 1H, pyridine-H).
-
HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve the safety and efficiency of exothermic steps (e.g., Friedel-Crafts acylation). Green chemistry principles, such as replacing DMF with cyclopentyl methyl ether (CPME), reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Structure-Activity Relationships (SAR)
The study of structure-activity relationships is crucial for understanding how modifications to the chemical structure of N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide affect its biological activity. Research has shown that the indole-2-carboxamide scaffold can be optimized to enhance its affinity and efficacy as a cannabinoid receptor modulator.
- Modifications : Variations in the alkyl chain length and substitutions on the indole ring significantly influence the compound's allosteric properties at the cannabinoid receptors CB1 and CB2. For instance, longer alkyl side chains at the C3 position have been associated with increased activity, while certain substitutions on the phenyl ring have been shown to enhance binding affinity .
- Binding Studies : The binding affinities of various analogs have been evaluated using fluorometric imaging techniques, revealing that specific modifications can lead to improved receptor selectivity and potency .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications.
- Anti-Cancer Activity : Recent studies indicate that derivatives of this compound can act as potent modulators of the orphan nuclear receptor Nur77, which has been linked to breast cancer treatment. One such derivative demonstrated significant antiproliferative effects against triple-negative breast cancer cell lines while sparing normal breast cells, suggesting a favorable safety profile for therapeutic use .
- Anti-inflammatory Effects : In vitro studies have reported that compounds related to this compound exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that certain indole derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative disorders .
Case Studies
Several case studies highlight the practical applications of this compound and its analogs:
Mechanism of Action
The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The closest structural analog identified in the evidence is N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide (CAS: 1435999-91-9, molecular formula: C₂₁H₂₀N₄O₂, molecular weight: 360.4 g/mol) . Below is a detailed comparison based on structural and functional attributes:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Heterocyclic Substituents: The target compound incorporates a pyridine ring, which is smaller and more rigid than the quinazolinone group in the analog. Pyridine’s electron-deficient nature may favor interactions with metal ions or hydrophobic pockets, whereas quinazolinone’s carbonyl group could enhance hydrogen bonding with kinase active sites . The quinazolinone moiety in the analog is associated with kinase inhibitory activity (e.g., EGFR inhibitors), suggesting that the target compound’s pyridine group might shift selectivity toward other targets, such as serotonin receptors or cytochrome P450 enzymes.
Molecular Weight and Drug-Likeness :
- The analog’s higher molecular weight (360.4 g/mol) may reduce bioavailability compared to the hypothetical target compound (~270–290 g/mol). Lipinski’s Rule of Five compliance is more likely for the latter, assuming similar solubility and permeability.
Synthetic Complexity: The quinazolinone-containing analog requires multi-step synthesis involving cyclization and oxidation, whereas the pyridine-linked compound might be synthesized via simpler amide coupling reactions. This could impact scalability and cost-effectiveness.
Research Findings and Limitations
- The evidence lacks direct pharmacological or biochemical data for This compound , necessitating extrapolation from structural analogs.
Biological Activity
N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This compound features a unique molecular structure that combines the indole and pyridine moieties, which are known for their diverse biological properties. The molecular formula of this compound is C16H15N3O, with a molecular weight of 265.31 g/mol.
This compound exhibits a range of biological activities, including:
- Enzyme Inhibition : Compounds with similar structures have been shown to act as enzyme inhibitors, modulating various biological pathways. The indole moiety facilitates interactions with active sites of enzymes, potentially leading to inhibition of cell proliferation and induction of apoptosis.
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell growth, although further research is necessary to confirm these effects.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anti-inflammatory Activity : In vitro studies have demonstrated significant anti-inflammatory activity, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
- Anticancer Potential : A study reported that structurally similar indole derivatives exhibited potent anticancer activity against various cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing promising results against both Gram-positive and Gram-negative bacteria .
Comparative Analysis
A comparison of this compound with other similar compounds highlights its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide | Pyridine ring, indole core | Anti-inflammatory, anticancer |
| N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide | Pyrazine and imidazole rings | Antimicrobial activity |
| 3-bromoimidazo[1,2-a]pyridines | Fused pyridine-imidazole structure | Diverse medicinal applications |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the molecular structure impact biological activity.
Q & A
Basic: What are the common synthetic routes for preparing N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core. Key steps include:
- Coupling reactions : Amide bond formation between the indole-6-carboxylic acid derivative and 2-(pyridin-2-yl)ethylamine using coupling agents like EDC/HOBt or DCC.
- Protection/deprotection strategies : Protecting sensitive groups (e.g., indole NH) during synthesis to avoid side reactions.
- Purification : Column chromatography or recrystallization to isolate the pure compound, followed by characterization via NMR, HPLC, and mass spectrometry .
Basic: How is the compound characterized to confirm its structural integrity?
Methodological Answer:
Characterization involves:
- Spectroscopic techniques :
- 1H/13C NMR : To verify proton and carbon environments, especially distinguishing indole NH and pyridine ring protons.
- IR spectroscopy : Confirming the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H stretches.
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and isotopic patterns.
- Elemental analysis : Matching calculated and observed C, H, N percentages .
Advanced: How do reaction conditions (e.g., solvent, temperature) influence the yield and purity of the compound?
Methodological Answer:
Critical parameters include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require stringent drying.
- Temperature control : Elevated temperatures (50–80°C) accelerate amide coupling but risk decomposition of the indole moiety.
- Catalyst selection : Palladium catalysts (e.g., for Suzuki couplings) require inert atmospheres and precise stoichiometry to avoid byproducts.
Contradictions in yield data often arise from variations in these parameters, necessitating optimization via Design of Experiments (DoE) approaches .
Advanced: What strategies are used to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may stem from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
- Compound purity : Degradation during storage (e.g., hydrolysis of the carboxamide group) or residual solvents affecting results.
- Dose-response calibration : Normalize data using internal standards (e.g., IC50 values against reference inhibitors).
Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) is recommended .
Basic: What biological activities are associated with this compound?
Methodological Answer:
Preliminary studies on structurally analogous indole-carboxamides suggest:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets.
- Antimicrobial effects : Disruption of bacterial cell wall synthesis or fungal ergosterol pathways.
- Neuroprotective potential : Modulation of serotonin receptors or monoamine oxidases (MAOs).
In vitro assays (e.g., MTT for cytotoxicity) and in silico docking (AutoDock, Schrödinger) are used to prioritize targets .
Advanced: How is crystallographic data utilized to study the compound’s binding modes?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve 3D structure to identify key interactions (e.g., hydrogen bonds between the carboxamide and target residues).
- SHELX refinement : Software like SHELXL refines crystallographic models, addressing challenges like twinning or weak diffraction .
- Validation tools : CheckCIF/PLATON to ensure structural accuracy and rule out artifacts.
Advanced: What computational methods are applied to predict SAR (Structure-Activity Relationships)?
Methodological Answer:
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity.
- Molecular dynamics (MD) : Simulate ligand-receptor complexes to assess binding stability (e.g., RMSD/RMSF analysis).
- Free energy calculations : MM-PBSA/MM-GBSA to estimate binding affinities and guide synthetic modifications .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential pyridine vapor release.
- Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
Methodological Answer:
- pH stability : Carboxamides hydrolyze in acidic/basic conditions; buffer selection (e.g., PBS vs. Tris-HCl) must match physiological pH (7.4).
- Thermal degradation : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) identify degradation products via LC-MS.
- Light sensitivity : UV/Vis spectroscopy monitors photo-degradation, requiring amber vials for long-term storage .
Advanced: How are structural analogs of this compound designed to enhance selectivity or potency?
Methodological Answer:
- Bioisosteric replacement : Substitute pyridine with quinoline or morpholine to modulate lipophilicity.
- Fragment-based design : Merge indole-carboxamide with fragments from known inhibitors (e.g., kinase hinge-binding motifs).
- Stereochemical optimization : Introduce chiral centers (e.g., ethyl group on pyridine) to improve target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
